molecular formula C18H18F3NO2S B2595561 2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351641-11-6

2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2595561
CAS No.: 1351641-11-6
M. Wt: 369.4
InChI Key: OVLNVRFXHQQQIY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic compound for research applications. Its structure incorporates a benzylthioether chain linked to an acetamide group that is further connected to a trifluoromethyl-substituted hydroxypropyl scaffold. The presence of the sulfur-containing benzylthioether and the polar hydroxy group suggests potential for target interaction and solubility modulation. Compounds with similar structural motifs, such as acetamides with benzyl and trifluoro groups, have been investigated for various biological activities. For instance, related N-benzyl-acetamide derivatives have been identified as inhibitors of viral RNA-dependent RNA polymerase (RdRp), showcasing the potential of this chemical class in antiviral research . Furthermore, other acetamide-based molecules are the subject of ongoing research in medicinal chemistry for the treatment of infectious diseases . Researchers can utilize this compound as a building block or intermediate in organic synthesis, or as a reference standard in exploratory biological screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)17(24,15-9-5-2-6-10-15)13-22-16(23)12-25-11-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNVRFXHQQQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The reaction of benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea.

    Introduction of the Trifluoromethyl Group: The reaction of benzylthiourea with trifluoroacetic anhydride to introduce the trifluoromethyl group.

    Formation of the Hydroxyphenylpropyl Intermediate: The reaction of benzylthiourea with 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the hydroxyphenylpropyl intermediate.

    Final Coupling Reaction: The reaction of the hydroxyphenylpropyl intermediate with acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

A. Benzylthio-Containing Acetamides
  • N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(2-Isopropyl-5-Methylphenoxy)Acetamide (5h) Shares the benzylthio group but incorporates a 1,3,4-thiadiazole ring instead of the trifluoro-hydroxy-phenylpropyl chain. The phenoxy group at the 2-position further differentiates its structure .
  • N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide Contains a trifluoromethylphenyl group, similar to the target compound’s trifluoro substituent.
B. Trifluoromethyl-Containing Acetamides
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
    • Features a benzothiazole core with a trifluoromethyl group. The methoxyphenyl substituent contrasts with the target compound’s hydroxy-phenylpropyl chain, impacting solubility and metabolic stability .
C. Hydroxyalkyl-Substituted Acetamides
  • 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Hydroxypropyl)Acetamide
    • Includes a 3-hydroxypropyl group and multiple sulfur atoms. While structurally distinct, the hydroxyl group may confer similar hydrogen-bonding properties to the target compound’s 2-hydroxy substituent .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not Reported Benzylthio, CF₃, OH, Phenylpropyl
5h 133–135 88 Benzylthio, Thiadiazole, Isopropylphenoxy
5m 135–136 85 Benzylthio, Thiadiazole, Methoxyphenoxy
N-(6-Trifluoromethylbenzothiazole-2-yl)... Not Reported CF₃, Benzothiazole, Methoxyphenyl

Key Observations :

  • Benzylthio-containing compounds in exhibit moderate melting points (133–170°C), influenced by substituents. For example, ethylthio derivatives (e.g., 5g ) show higher melting points (168–170°C) due to reduced steric bulk compared to benzylthio groups .
  • The target compound’s trifluoro and hydroxyl groups may elevate its melting point relative to simpler benzylthio analogs, though experimental data are lacking.

Biological Activity

2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is a synthetic organic compound notable for its unique structural features which include a benzylthio group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and biochemistry.

Chemical Structure and Properties

The compound's molecular formula is C16H18F3NOS, and it possesses a CAS number of 1351641-11-6. Its distinctive features contribute to its reactivity and biological properties, making it an interesting subject for research.

Property Details
Molecular FormulaC16H18F3NOS
CAS Number1351641-11-6
Functional GroupsBenzylthio, Trifluoromethyl
Potential ApplicationsMedicinal chemistry, Biochemistry

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity. The mechanisms through which this compound exerts its effects include:

1. Anticonvulsant Properties:
Research on similar compounds suggests that derivatives of N-benzyl-2-acetamidoacetamides can exhibit potent anticonvulsant activities. For instance, studies have shown that modifications at specific sites can enhance efficacy against seizures. The presence of a benzylthio group may similarly influence anticonvulsant activity in this compound .

2. Cytotoxicity:
Investigations into the cytotoxic effects of related benzyl sulfides indicate that these compounds can be metabolized to yield unstable thiols that may contribute to cytotoxicity. This raises the possibility that this compound could exhibit similar metabolic pathways leading to cytotoxic effects .

3. Enzyme Interaction:
The compound may interact with specific enzymes or receptors, modulating cellular signaling pathways. This interaction could potentially lead to alterations in gene expression related to various biological processes .

Case Studies and Research Findings

A review of existing literature reveals several studies relevant to understanding the biological activity of compounds similar to this compound:

  • Anticonvulsant Activity Study:
    • Objective: To evaluate the anticonvulsant properties of N-benzyl derivatives.
    • Findings: Certain derivatives exhibited significant anticonvulsant activity with ED50 values comparable to established medications like phenytoin .
  • Cytotoxicity Mechanism Investigation:
    • Objective: To assess the metabolic pathways leading to cytotoxicity in benzyl sulfides.
    • Findings: The study confirmed that metabolism by cytochrome P450 systems resulted in the formation of cytotoxic intermediates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(benzylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, and what key intermediates should be prioritized?

  • Methodological Answer : Synthesis typically involves multi-step reactions.

Acetamide Backbone Formation : React substituted phenylpropylamines with activated acetylating agents (e.g., acetyl chloride or anhydrides) under inert conditions (dry THF, NaH as a base) .

Benzylthio Introduction : Use benzyl mercaptan (HS-CH₂-C₆H₅) with a halogenated intermediate (e.g., bromoacetamide derivative) via nucleophilic substitution (Sₙ2) in polar aprotic solvents (DMF or DMSO) .

Trifluoro-Hydroxy-Phenylpropyl Substitution : Incorporate the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group via condensation reactions, possibly using trifluoromethyl ketones and Grignard reagents, followed by stereoselective reduction .

  • Critical Note : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for signals at δ 7.2–7.5 ppm (aromatic protons), δ 4.5–5.0 ppm (hydroxy proton exchange), and δ 3.0–3.5 ppm (CH₂-S benzylthio group) .
  • ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group .
  • X-ray Crystallography : Resolve stereochemistry (2-hydroxy-2-phenylpropyl configuration) using single-crystal diffraction (e.g., triclinic P1 space group, as seen in related trifluoroacetamide structures) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical m/z (e.g., 424.12 for C₂₄H₂₂F₃NO₂S) .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

  • Methodological Answer :

  • Solubility : Test in DMSO (common for biological assays), ethanol, or acetonitrile. Avoid aqueous buffers due to potential hydrolysis of the acetamide or trifluoro groups .
  • Storage : Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent oxidation of the benzylthio group and degradation of the hydroxy moiety .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the benzylthio group in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with thiol-binding pockets) using AutoDock Vina. Focus on sulfur’s nucleophilicity and steric effects from the trifluoro-phenyl group .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with methyl iodide to assess S-alkylation efficiency) .

Q. What strategies resolve contradictions between observed vs. predicted stereochemical outcomes in the 2-hydroxy-2-phenylpropyl moiety?

  • Methodological Answer :

  • Stereochemical Analysis :

Use chiral HPLC or Mosher’s ester method to determine enantiomeric excess .

Perform X-ray crystallography to confirm absolute configuration (reference: α/β dihedral angles in similar structures) .

  • Mechanistic Re-evaluation : If discrepancies persist, revisit the reaction mechanism (e.g., assess if racemization occurs during acidic/basic steps) .

Q. What in vitro assays are suitable for evaluating bioactivity, given the compound’s structural features?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with thiol or fluorophilic active sites (e.g., glutathione reductase, fluorinases) .
  • Assay Design :

Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., NADPH depletion for oxidoreductases) .

Cellular Uptake : Track intracellular accumulation via LC-MS in cell lines (e.g., HepG2) .

  • Controls : Include analogs lacking the benzylthio or trifluoro group to isolate structure-activity contributions .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Focus on cleavage of the benzylthio or acetamide groups .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., P450-Glo assays) .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

  • Methodological Answer :

Re-optimize Force Fields : Adjust parameters for fluorine and sulfur atoms in docking software to improve accuracy .

Solvent Effects : Re-run simulations with explicit solvent models (e.g., water, DMSO) to account for solvation/desolvation energy .

Experimental Replicates : Confirm IC₅₀ values with orthogonal assays (e.g., SPR vs. fluorescence) to rule out assay-specific artifacts .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential dust/aerosol formation .
  • Spill Management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste (incineration recommended for fluorinated compounds) .
  • Toxicity Screening : Conduct acute toxicity tests in zebrafish or rodents (LD₅₀ determination) before in vivo studies .

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